molecular formula C13H13NO3S B1334186 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid CAS No. 199461-24-0

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid

Cat. No. B1334186
CAS RN: 199461-24-0
M. Wt: 263.31 g/mol
InChI Key: MYWPIJKTTXHAIE-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, or MTTA, is an organic compound belonging to the class of carboxylic acids and amides. It is an important intermediate in the synthesis of various drugs, such as anesthetics, anticonvulsants, and anti-inflammatory agents. MTTA has a wide range of applications in the fields of medicine, chemistry, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazole Derivatives : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, indicating the potential for synthesizing bioactive derivatives from similar compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Antispasmodic Activity : Research by McMillan and Scott (1956) on similar derivatives, like α-(2-cycloalkenyl)-2-thienylacetic acids, revealed notable antispasmodic activity, which is significant for therapeutic applications (McMillan & Scott, 1956).

  • Asymmetric Hydrogenation : Stoll and Süess (1974, 1975) conducted studies on asymmetric hydrogenation of similar compounds, yielding products like (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid with high optical purity, illustrating the compound's relevance in stereoselective synthesis (Stoll & Süess, 1974), (Stoll & Süess, 1975).

Pharmacological Applications

  • Antimicrobial and Antitubercular Agents : Yar et al. (2006) synthesized phenoxy acetic acid derivatives, including those related to 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid, demonstrating their potential as anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).

  • Chemical Synthesis of Biologically Active Compounds : The study by Miszke et al. (2008) on the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives highlights the broader context of utilizing similar compounds in synthesizing biologically active molecules with potential antimicrobial properties (Miszke et al., 2008).

properties

IUPAC Name

2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWPIJKTTXHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374870
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199461-24-0
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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